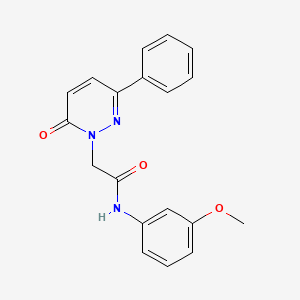![molecular formula C17H19ClN2O B5436015 4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride](/img/structure/B5436015.png)
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride is a complex organic compound that features a benzodiazepine core structure with a furan ring and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an ortho-diamine and a ketone or aldehyde.
Introduction of the Furan Ring: The furan ring is introduced via a Heck reaction, where a furan-2-yl halide reacts with an ethenyl group in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzodiazepine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a palladium or platinum catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogens.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted benzodiazepine.
Substitution: Various substituted benzodiazepine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, modulating their activity and resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Lorazepam: Similar to diazepam but with a hydroxyl group at the 3-position.
Clonazepam: Contains a nitro group at the 7-position.
Uniqueness
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride is unique due to the presence of the furan ring and the ethenyl group, which confer distinct chemical and pharmacological properties compared to other benzodiazepines.
Propriétés
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-17(2)12-13(9-10-14-6-5-11-20-14)18-15-7-3-4-8-16(15)19-17;/h3-11,19H,12H2,1-2H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMUNUCJILXCO-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=CC3=CC=CO3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2N1)/C=C/C3=CC=CO3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5435932.png)
![6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B5435937.png)
![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5435949.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)
![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435962.png)
![2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B5435967.png)
![N~4~-(2-fluorobenzyl)-7-[(methylamino)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5435974.png)
![1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5435982.png)
![(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5435985.png)
![4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE](/img/structure/B5435987.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5435994.png)

![(3aR*,5S*,6S*,7aS*)-2-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5435999.png)

